molecular formula C8H8N2 B1589129 5-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 4943-67-3

5-methyl-1H-pyrrolo[3,2-b]pyridine

货号: B1589129
CAS 编号: 4943-67-3
分子量: 132.16 g/mol
InChI 键: WGRRBPXKOSKCJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-7-8(10-6)4-5-9-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRRBPXKOSKCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469674
Record name 5-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4943-67-3
Record name 5-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Pyrrolopyridine Scaffolds in Drug Discovery and Development

Pyrrolopyridines, a class of bicyclic heteroaromatic compounds, are of immense interest in drug discovery due to their structural resemblance to purines, which are fundamental components of DNA and RNA. This similarity allows them to interact with a wide range of biological targets, including enzymes and receptors.

Key attributes of pyrrolopyridine scaffolds:

Structural Versatility: The pyrrolopyridine core can be readily modified at various positions, allowing chemists to fine-tune the molecule's properties to enhance its efficacy and selectivity for a specific biological target.

Biological Activity: Derivatives of pyrrolopyridines have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govresearchgate.net For instance, some pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory effects against cancer cell lines. nih.gov

Drug-like Properties: Many pyrrolopyridine-based compounds exhibit favorable pharmacokinetic properties, making them suitable candidates for drug development.

The fusion of a five-membered pyrrole (B145914) ring with a six-membered pyridine (B92270) ring creates a unique electronic and steric environment. nih.gov The nitrogen atoms in the rings can act as hydrogen bond donors or acceptors, facilitating strong interactions with biological macromolecules. rsc.org This has led to the development of several FDA-approved drugs containing a pyridine scaffold. rsc.org

Historical Context of Pyrrolo 3,2 B Pyridine Derivatives in Pharmaceutical Research

The exploration of pyrrolopyridine derivatives in pharmaceutical research has a rich history. Initially, interest was sparked by their presence in natural products, particularly alkaloids, which are known for their diverse biological effects. cnr.it Over the years, synthetic chemists have developed numerous methods to construct the pyrrolo[3,2-b]pyridine core, enabling the creation of a vast library of derivatives for biological screening.

Early research focused on their potential as antimicrobial and anticancer agents. For example, certain pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli. nih.gov More recently, their application has expanded to include inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. A notable example is the development of 5-substituted 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion. nih.gov

The following table provides a timeline of key developments in the research of pyrrolo[3,2-b]pyridine derivatives:

YearDevelopmentSignificance
Early 2000sSynthesis and exploration of basic pyrrolo[3,2-b]pyridine scaffolds.Laid the groundwork for future drug discovery efforts.
2008Development of 5-substituted 1H-pyrrolo[3,2-b]pyridines as gastric acid secretion inhibitors. nih.govDemonstrated the therapeutic potential of this specific scaffold.
2022Design of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as FGFR4 inhibitors. nih.govHighlighted the use of this scaffold in developing targeted cancer therapies.

Overview of 5 Methyl 1h Pyrrolo 3,2 B Pyridine As a Privileged Structure

Established Synthetic Routes to the 1H-Pyrrolo[3,2-b]pyridine Core

The construction of the 1H-pyrrolo[3,2-b]pyridine scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and functional group tolerance.

Cycloaddition Reactions in Pyrrolo[3,2-b]pyridine Synthesis

Cycloaddition reactions represent a powerful tool for the construction of the pyrrolo[3,2-b]pyridine ring system. One notable example involves the reaction of 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives with isocyanides, which yields pyrrolo[3,4-b]pyridin-2-ones. acs.org While this provides a related pyrrolopyridine isomer, similar [3+2] cycloaddition strategies can be envisioned for the synthesis of the [3,2-b] isomer. acs.orgresearchgate.net For instance, the reaction of nitriles with alkynes, often catalyzed by transition metals like cobalt, can provide a direct route to the pyridine (B92270) ring, which can be a precursor to the fused pyrrolo[3,2-b]pyridine system. youtube.com Another approach is the aza-Diels-Alder reaction, where a diene reacts with an imine to form a tetrahydropyridine, which can then be aromatized. This strategy, coupled with subsequent reactions, has been used to synthesize pyrrolo[3,4-b]pyridin-5-ones. mdpi.com

Cross-Coupling Approaches to Pyrrolo[3,2-b]pyridines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the synthesis of pyrrolo[3,2-b]pyridine derivatives. The Suzuki-Miyaura cross-coupling reaction is particularly prevalent, often utilized to introduce aryl or other substituents onto a pre-existing pyrrolo[3,2-b]pyridine core. For instance, a brominated pyrrolo[2,3-b]pyridine can react with an arylboronic acid in the presence of a palladium catalyst to form the corresponding aryl-substituted derivative. This methodology has been instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.govnih.govacs.org For example, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been achieved through the Suzuki cross-coupling of a bromo-substituted pyrrolo[3,2-c]pyridine with various arylboronic acids. tandfonline.comnih.gov

Multi-Component Reactions for Pyrrolo[3,2-b]pyridine Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. An optimized multicomponent condensation has been used to synthesize 2,5-diaryl-pyrrolo[3,2-b]pyrroles, which are related structures, from formylpyridines and anilines. rsc.org A notable MCR for a related scaffold is the Ugi-Zhu three-component reaction, which, when coupled with a cascade process including an aza-Diels-Alder cycloaddition, has been used to synthesize a series of pyrrolo[3,4-b]pyridin-5-ones. mdpi.com Such strategies highlight the potential for developing novel MCRs for the direct construction of the this compound scaffold.

Strategies for Late-Stage Functionalization of the Pyrrolo[3,2-b]pyridine Nucleus

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical modifications at a late stage in a synthetic sequence, allowing for the rapid diversification of complex molecules. For pyridine-containing molecules, including the pyrrolo[3,2-b]pyridine system, various LSF methods have been developed. unimi.it The Minisci reaction, which involves the addition of a carbon-centered radical to a protonated pyridine ring, is a well-established method for C-H alkylation. unimi.it Another approach is the iridium-catalyzed borylation, which can selectively install a boryl group at the meta-position of a pyridine ring, which can then be further functionalized. unimi.it More recent developments have focused on site-switchable C-H difluoromethylation of pyridines, allowing for the introduction of this important functional group at either the meta or para position. researchgate.net These LSF techniques provide valuable tools for modifying the pyrrolo[3,2-b]pyridine core to fine-tune its properties.

Specific Synthetic Pathways to this compound

While general methods for the synthesis of the pyrrolo[3,2-b]pyridine core are well-established, specific routes to the 5-methyl derivative are also of interest.

Methylation Strategies for Pyrrolo[3,2-b]pyridine Derivatives

Below is a table summarizing some of the key synthetic reactions discussed:

Reaction Type Description Example Application Reference
CycloadditionReaction of isocyanides with pyridinone derivatives.Synthesis of pyrrolo[3,4-b]pyridin-2-ones. acs.org
Cross-CouplingSuzuki-Miyaura coupling of bromo-pyridines with boronic acids.Synthesis of aryl-substituted pyrrolopyridines. tandfonline.comnih.gov
Multi-ComponentUgi-Zhu reaction followed by a cascade process.Synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.com
Late-Stage FunctionalizationMinisci reaction for C-H alkylation.Introduction of alkyl groups onto pyridine rings. unimi.it
MethylationIridium-catalyzed borylation followed by methylation.Synthesis of a C3-methylated loratadine (B1675096) analogue. unimi.it

Derivatization Strategies for this compound Analogues

Once the core this compound scaffold is obtained, further structural diversity can be achieved through various derivatization strategies. These methods are crucial for exploring the structure-activity relationships of this class of compounds.

Functional Group Interconversions on the Pyrrolo[3,2-b]pyridine Scaffold

Functional group interconversions are a fundamental tool for modifying the pyrrolo[3,2-b]pyridine core. These transformations allow for the introduction of a wide array of functional groups, thereby modulating the physicochemical and biological properties of the molecule.

For example, a formyl group can be introduced onto the pyrrolo[3,2-b]pyridine ring system, as demonstrated in the synthesis of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides. nih.gov This aldehyde functionality serves as a versatile handle for further transformations, such as reductive amination or oxidation to a carboxylic acid. The synthesis of methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate highlights the presence of an ester group, which can be hydrolyzed to the corresponding carboxylic acid or converted to amides. sigmaaldrich.com

A key transformation is the halogenation of the pyrrolo[3,2-b]pyridine scaffold, such as the synthesis of 5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine. bldpharm.com This bromo-derivative is a valuable intermediate for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

C-H Functionalization Approaches to Pyrrolo[3,2-b]pyridine Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including pyridines and their fused analogues. rsc.org This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. acs.org

While specific examples of C-H functionalization directly on this compound are not explicitly detailed in the search results, the principles of C-H activation on pyridine and related heterocycles are well-established. rsc.org These reactions are typically catalyzed by transition metals, such as rhodium or palladium, and can be directed to specific positions on the ring system. acs.org For the pyrrolo[3,2-b]pyridine scaffold, C-H functionalization could potentially occur on either the pyridine or the pyrrole (B145914) ring, depending on the reaction conditions and the directing groups present in the molecule. This strategy offers a modern and efficient avenue for the synthesis of novel this compound derivatives with diverse substitution patterns.

Antineoplastic and Anticancer Activities of Pyrrolo[3,2-b]pyridine Analogues

The structural framework of pyrrolo[3,2-b]pyridine is a key feature in a variety of kinase inhibitors and other targeted agents, demonstrating significant potential in oncology. nih.govscispace.comresearchgate.net Researchers have leveraged this scaffold to develop compounds that can inhibit cancer cell growth, induce programmed cell death, and target specific signaling pathways that are often dysregulated in cancer.

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

Derivatives of the pyrrolo[3,2-b]pyridine core have shown potent activity in halting the proliferation of cancer cells and triggering apoptosis, a form of programmed cell death.

A notable series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides has been developed as reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). acs.orgnih.gov The representative compound from this series, 10z , displayed significant antiproliferative effects against several hepatocellular carcinoma (HCC) cell lines. It registered IC₅₀ values of 37 nM in Hep3B cells, 32 nM in JHH-7 cells, and 94 nM in HuH-7 cells. nih.gov

Another class of derivatives, 1H-pyrrolo[3,2-b]pyridine-3-carboxamides , has been identified as potent inhibitors of Acetyl-CoA carboxylase 1 (ACC1), an enzyme involved in fatty acid synthesis and often upregulated in cancer cells. researchgate.netijpsonline.com The compound 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide demonstrated potent inhibition of ACC1 and showed cellular potency with an IC₅₀ value of 150 nM against HCT-116 colon cancer cells. ijpsonline.com

Furthermore, broader studies on pyridine derivatives have highlighted the potential of the pyrrolo[3,2-b]pyridine class. One study noted the anti-proliferative activity of these derivatives against melanoma. core.ac.uk In a related context, a novel pyridine derivative, compound 9a , was found to induce apoptosis in MCF-7 breast cancer cells by modulating key regulatory proteins; it upregulated the expression of p53, Bax, and Caspase-3 while down-regulating anti-apoptotic proteins like Bcl-2 and Mdm-2. core.ac.uk Other research into tubulin polymerization inhibitors also points to the cytotoxic potential of this scaffold against various cancer cell lines. acs.org

Table 1: Antiproliferative Activity of Pyrrolo[3,2-b]pyridine Derivatives

CompoundTargetCell LineActivity (IC₅₀)Reference
Compound 10z (5-formyl-pyrrolo[3,2-b]pyridine derivative)FGFR4Hep3B (Hepatocellular Carcinoma)37 nM nih.gov
Compound 10z (5-formyl-pyrrolo[3,2-b]pyridine derivative)FGFR4JHH-7 (Hepatocellular Carcinoma)32 nM nih.gov
Compound 10z (5-formyl-pyrrolo[3,2-b]pyridine derivative)FGFR4HuH-7 (Hepatocellular Carcinoma)94 nM nih.gov
1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamideACC1HCT-116 (Colon Carcinoma)150 nM ijpsonline.com

Targeted Therapies Based on Pyrrolo[3,2-b]pyridine Scaffolds

The development of targeted therapies, which aim to interfere with specific molecules involved in cancer growth, is a cornerstone of modern oncology. The pyrrolo[3,2-b]pyridine scaffold has proven to be an excellent foundation for designing such specific inhibitors.

Fibroblast Growth Factor Receptor 4 (FGFR4): The FGF19-FGFR4 signaling pathway is a critical target in hepatocellular carcinoma (HCC). acs.orgnih.gov A series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives were designed as highly selective inhibitors of FGFR4. The lead compound, 10z , not only showed potent activity against wild-type FGFR4 but also against its gatekeeper mutant variants (V550L/M), which are a source of acquired drug resistance. acs.orgnih.gov This demonstrates the scaffold's utility in creating therapies that can overcome clinical challenges. acs.org The mechanism was confirmed to be reversible-covalent, providing a promising lead for further anticancer drug development. nih.gov

Acetyl-CoA Carboxylase 1 (ACC1): As cancer cells have a high demand for fatty acids, ACC1 is another attractive therapeutic target. Researchers identified a 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as a potent ACC1 inhibitor. ijpsonline.com Although this initial compound had some pharmacokinetic issues, further optimization led to the discovery of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide as a promising and potent ACC1 inhibitor. researchgate.netijpsonline.com

Effects on Tumor Growth and Metastasis in Cancer Models

The ultimate test of an anticancer agent's potential is its efficacy in preclinical in vivo models. Pyrrolo[3,2-b]pyridine derivatives have shown promise in this area, demonstrating the ability to inhibit tumor growth in animal models.

In a study focused on developing tubulin polymerization inhibitors, two compounds based on an indole-3-glyoxylamide (B122210) scaffold, which are structurally related to pyrrolopyridines, demonstrated significant inhibition of tumor growth in a mouse xenograft model of head and neck cancer. acs.org The synthesis of 1-Isopropyl-1H-pyrrolo[3,2-b]pyridine was part of this research, underscoring the relevance of the scaffold in creating compounds with in vivo efficacy. acs.org While specific data on metastasis is limited in the available literature, the inhibition of key signaling pathways and tumor growth is a critical first step in preventing cancer spread.

Immunomodulatory and Anti-inflammatory Potentials

Beyond cancer, the pyrrolo[3,2-b]pyridine scaffold is instrumental in the design of agents that modulate the immune system. These compounds hold potential for treating a range of autoimmune and inflammatory diseases by interfering with the signaling pathways that drive chronic inflammation. google.com

Modulation of Cytokine-Mediated Signaling Pathways

Cytokines are signaling proteins that play a pivotal role in orchestrating immune responses. In autoimmune diseases, the overproduction or dysregulation of pro-inflammatory cytokines leads to tissue damage. The Janus kinase (JAK) family of enzymes is central to mediating the signals of many of these cytokines. google.com Pyrrolopyridine derivatives have been extensively studied as JAK inhibitors, thereby blocking these pro-inflammatory cascades. google.com

Specifically, derivatives of the pyrrolo[3,2-b]pyridine scaffold have been developed as modulators of key immune pathways. In one study, a series of compounds with a 1H-pyrrolo[3,2-b]pyridine core were investigated as selective negative allosteric modulators of the GluN2B receptor, which has implications for inflammatory conditions. acs.org

More directly, research into inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor C2 (RORc2) has utilized the pyrrolo[3,2-b]pyridine scaffold. acs.org RORc2 is a key transcription factor for the differentiation of Th17 cells, which produce the highly pro-inflammatory cytokine IL-17. A pyrrolo[3,2-b]pyridine derivative (compound 23 ) was found to be a potent RORc2 inverse agonist, although its cellular potency in suppressing IL-17 was moderate. acs.org This line of research highlights the potential of this scaffold to create drugs that can temper specific, disease-relevant immune responses.

Targeting Janus Kinase (JAK) Family Members with Pyrrolo[3,2-b]pyridine Derivatives

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—is a critical target for treating inflammatory diseases like rheumatoid arthritis. google.comscielo.br Many pro-inflammatory cytokines, including various interleukins (IL-6, IL-12, IL-23) and interferons, rely on the JAK-STAT signaling pathway to exert their effects. google.com Consequently, inhibiting JAKs is a highly effective strategy for immunomodulation.

The pyrrolopyridine nucleus is a foundational component of several successful JAK inhibitors. While the pyrrolo[2,3-b]pyridine isomer is more common in approved drugs like Tofacitinib and Upadacitinib, the 1H-pyrrolo[3,2-b]pyridine isomer is also recognized as a relevant and important scaffold in the development of novel JAK inhibitors. google.com

Research aimed at identifying functionally selective inhibitors for JAK1 and JAK3 has explored various pyrrolopyridine structures. acs.org The goal is often to achieve a therapeutic effect while minimizing side effects associated with inhibiting other JAK isoforms. The versatility of the pyrrolo[3,2-b]pyridine core allows for chemical modifications that can fine-tune selectivity and improve pharmacokinetic properties, making it an attractive starting point for the design of next-generation immunomodulatory drugs. acs.org

Table of Compounds

Neurological and Central Nervous System (CNS) Activities

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have shown significant potential in the treatment of neurological and central nervous system disorders. Their ability to interact with key neurotransmitter receptors and pathways highlights their promise in this therapeutic area.

Modulation of Neurotransmitter Receptors (e.g., GluN2B, Dopamine (B1211576) D4)

Derivatives of 1H-pyrrolo[3,2-b]pyridine have been identified as potent and selective modulators of critical neurotransmitter receptors, including the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor and the dopamine D4 receptor.

A series of 1H-pyrrolo[3,2-b]pyridine derivatives have been developed as selective negative allosteric modulators (NAMs) of the GluN2B receptor. nih.govnih.gov Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological conditions. By selectively modulating the GluN2B subunit, these compounds offer a targeted approach to mitigating such damage. Lead optimization studies have focused on improving their potency and pharmacokinetic properties. nih.gov For instance, several compounds demonstrated good in vitro potency and favorable metabolic stability. nih.gov

Fluorine-substituted derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their potential as imaging agents for the dopamine D4 receptor, which is implicated in disorders like schizophrenia and ADHD. nih.govnih.gov These studies revealed that most of the synthesized ligands exhibited high and selective binding affinity for the D4 receptor. nih.gov

Compound/Derivative ClassReceptor TargetActivityKey Findings
1H-Pyrrolo[3,2-b]pyridine derivatives (e.g., Compounds 9, 25, 30, 34)GluN2B (NMDA Receptor)Negative Allosteric ModulatorGood in vitro potency; Compound 9 had an ED₅₀ of 2.0 mg/kg for receptor occupancy in rats. nih.govnih.gov
Fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivativesDopamine D4High-affinity ligandsMost synthesized ligands showed high and selective binding for the D4 receptor. nih.gov

Effects on Neuroinflammation and Neurodegenerative Processes

Research has also pointed towards the neuroprotective potential of 1H-pyrrolo[3,2-b]pyridine derivatives. A series of (1H-pyrrolo[3,2-b]pyridin-5-yl)benzamides have been developed as reversible and selective inhibitors of monoamine oxidase B (MAO-B). Inhibition of MAO-B is a validated strategy in the management of Parkinson's disease, as it increases dopaminergic tone and reduces the production of neurotoxic byproducts.

One of the most promising compounds from this series, NTZ-2020, not only demonstrated high potency and selectivity for human MAO-B but also exhibited a significant neuroprotective effect on the survival of cortical neurons and induced the outgrowth of the neurite network. These findings suggest a potential role for such derivatives in slowing the progression of neurodegenerative diseases.

Brain Penetration of Pyrrolo[3,2-b]pyridine Derivatives

A critical factor for any CNS-active drug is its ability to cross the blood-brain barrier (BBB). Significant efforts in the development of 1H-pyrrolo[3,2-b]pyridine derivatives have been directed at optimizing this property.

In the development of GluN2B negative allosteric modulators, lead optimization included enhancing brain penetration. nih.gov Several optimized compounds were assessed in vivo, with four of them achieving greater than 75% receptor occupancy in the rat brain after oral administration, confirming their ability to cross the BBB and engage their target. nih.govnih.gov Specifically, compounds 9 and 30 showed the highest plasma and brain exposures. nih.gov

Similarly, the neuroprotective (1H-pyrrolo[3,2-b]pyridin-5-yl)benzamide derivative NTZ-2020 was confirmed to have good BBB penetration in a triple-cell neurovascular unit (NVU) model, which is a sophisticated in vitro model of the blood-brain barrier.

Antimicrobial and Antiviral Properties

In addition to their CNS activity, derivatives of the this compound scaffold have been investigated for their potential to combat infectious diseases, showing promise as both antibacterial and antiviral agents.

Antibacterial Activities, Including Against Drug-Resistant Strains

The emergence of drug-resistant bacteria is a major global health threat, necessitating the discovery of novel antibacterial agents. Derivatives of 1H-pyrrolo[3,2-b]pyridine have been identified as a new class of potent antibacterial compounds. nih.govresearchgate.net

A high-throughput screening program identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives with significant antibacterial activity. researchgate.net The most active molecule from this series, 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli. nih.govresearchgate.net Notably, this compound showed signs of inhibiting protein translation without inducing the bacterial SOS response, a pathway often associated with the development of resistance. researchgate.net Furthermore, it has been noted that pyrrolo[3,2-b]pyridine derivatives exhibit activity against resistant strains of E. coli. nih.gov

Derivative ClassBacterial StrainActivityKey Findings
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativesEscherichia coliMIC = 3.35 µg/mLThe most active compound showed potent activity and signs of translation inhibition. nih.govresearchgate.net
Pyrrolo[3,2-b]pyridine derivativesResistant E. coliActiveDemonstrates potential to combat drug-resistant infections. nih.gov

Antiviral Effects, Including Against HIV-1 Integrase

The search for novel antiviral agents remains a critical area of research. Derivatives of the pyrrolopyridine scaffold have been explored for their ability to inhibit viral replication, particularly that of the human immunodeficiency virus (HIV).

The HIV-1 integrase (IN) enzyme is an essential target for antiretroviral therapy. The development of resistance to existing integrase inhibitors, such as raltegravir, drives the search for new structural classes of inhibitors. Bicyclic hydroxy-1H-pyrrolopyridine-triones have been reported as a new family of HIV-1 integrase inhibitors. nih.gov A representative compound from this series, 5e, not only showed low micromolar inhibitory potency against the wild-type enzyme but also retained most of its potency against major raltegravir-resistant mutant enzymes (G140S/Q148H, Y143R, and N155H). nih.gov In antiviral assays, this compound was significantly less affected by these resistance mutations compared to raltegravir, suggesting that this class of compounds could be developed to overcome clinical resistance. nih.gov While these specific derivatives are based on the pyrrolo[3,4-c]pyridine isomer, the findings highlight the potential of the broader pyrrolopyridine family as a source of novel HIV-1 integrase inhibitors. nih.govnih.gov

Antitubercular Activities and Mycobacterial Target Modulation

An extensive search of scientific literature and databases did not yield specific studies on the antitubercular activities of this compound derivatives. While research has been conducted on the antimycobacterial properties of other related pyrrolopyridine isomers, such as pyrrolo[3,4-c]pyridines and pyrrolo[1,2-a]quinolines, no direct data was found regarding the efficacy of the this compound scaffold against Mycobacterium tuberculosis or the modulation of its specific molecular targets. nih.govacs.orgnih.govmdpi.comresearchgate.netplos.org

Metabolic and Endocrine System Modulation

There is currently no available research specifically investigating the potential of this compound derivatives as agonists for the G protein-coupled receptor 119 (GPR119). The role of GPR119 agonism in promoting insulin (B600854) secretion and its potential for treating type 2 diabetes has led to the investigation of various heterocyclic compounds. nih.govnih.gove-dmj.org However, studies focusing on the this compound structure in this context have not been identified in the public domain. researchgate.netsemanticscholar.org

While derivatives of the parent structure, 1H-pyrrolo[3,2-b]pyridine, have been investigated as inhibitors of the gastric H+/K+-ATPase, a key enzyme in gastric acid secretion, there is no specific information available regarding the effects of this compound derivatives on this or other enzymes involved in metabolic pathways. nih.gov Research on the metabolic stability and enzymatic interactions of other, structurally distinct, pyrido-pyrimidine compounds has been reported, but this cannot be directly extrapolated to the this compound scaffold. acs.org

Molecular Mechanisms of Action for 5 Methyl 1h Pyrrolo 3,2 B Pyridine Derivatives

Receptor and Enzyme Target Engagement

The biological activity of 5-methyl-1H-pyrrolo[3,2-b]pyridine derivatives is rooted in their ability to bind with high affinity and specificity to various protein targets, including kinases, polymerizing proteins, and enzymes involved in DNA replication and cell signaling.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling is a known driver in various cancers, making these receptors an attractive therapeutic target. rsc.orgrsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed as potent inhibitors of FGFRs. rsc.orgnih.gov

One notable compound, 4h , demonstrated potent, pan-FGFR inhibitory activity. rsc.orgnih.gov Structure-activity relationship studies revealed that introducing a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring and methoxy groups at the 3- and 5-positions of a phenyl ring substituent significantly enhanced inhibitory potency. rsc.org The design of these inhibitors is based on creating specific interactions within the ATP-binding pocket of the FGFR kinase domain. The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, while various substituents are optimized to interact with hydrophobic pockets and form hydrogen bonds with key amino acid residues like D641. rsc.org

Another series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives has been reported as selective, reversible-covalent inhibitors of FGFR4. The lead compound, 10z , showed single-digit nanomolar activity against wild-type FGFR4 and its gatekeeper mutant variants (FGFR4V550L/M), while largely sparing other FGFR isoforms. nih.gov X-ray crystallography confirmed that these compounds act as reversible-covalent inhibitors, representing a promising strategy for overcoming acquired resistance in targeted cancer therapy. nih.gov

Table 1: Inhibitory Activity of Pyrrolopyridine Derivatives against FGFRs

Compound Target IC₅₀ (nM) Cell Line Antiproliferative Activity (IC₅₀, nM)
4h FGFR1 7 4T1 (57% inhibition @ 10 µM)
FGFR2 9
FGFR3 25
FGFR4 712
10z FGFR4 (wild-type) single-digit nM Hep3B (37), JHH-7 (32), HuH-7 (94)

The bacterial topoisomerases DNA gyrase (GyrB) and topoisomerase IV (ParE) are essential enzymes for DNA replication, transcription, and repair, making them validated targets for antibacterial agents. nih.gov Pyrrolopyrimidine inhibitors, which share a heterocyclic core related to pyrrolopyridines, have been developed with potent, dual-targeting activity against both GyrB and ParE. nih.gov Through structure-based design, these compounds were optimized to achieve broad-spectrum antibacterial activity, including against challenging Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov The mechanism involves binding to the ATP-binding site of the GyrB and ParE subunits, preventing the conformational changes necessary for their enzymatic function. All investigated ligands were found to occupy similar positions within the binding site of the DNA gyrase B receptor. jddtonline.info

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cGMP. nih.gov The PDE4 family, particularly the PDE4B isoform, is a key regulator of inflammation, and its inhibition can produce anti-inflammatory effects. mdpi.com While direct studies on this compound are limited, research into related heterocyclic systems like pyrazolopyridines has identified potent PDE4 inhibitors. semanticscholar.org The inhibitory activity is favored by bicyclic systems, such as an indole or pyridine (B92270) nucleus, over tricyclic systems. mdpi.com These inhibitors bind to the active site of PDE4B, preventing the degradation of cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA) and other downstream effectors, leading to a dampening of the inflammatory response in immune cells like macrophages. nih.govmdpi.com

Cyclin-dependent kinase 8 (CDK8), along with its paralog CDK19, is a component of the Mediator complex that regulates gene transcription. researchgate.net CDK8 has been identified as a key oncogene, particularly in colorectal cancer, making it a target for therapeutic intervention. nih.govacs.org A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent and selective Type II CDK8 inhibitor. nih.govacs.org It exhibits potent kinase inhibition with an IC₅₀ value of 48.6 nM. nih.gov More recently, compound 46 , another pyrrolo[2,3-b]pyridine derivative, was identified as a selective CDK8 inhibitor with an IC₅₀ of 57 nM and was shown to be effective in a preclinical model of psoriasis. nih.gov These inhibitors bind to the ATP-binding pocket of CDK8, stabilizing a conformation that is incompatible with kinase activity.

Table 2: Inhibitory Activity of Pyrrolopyridine Derivatives against CDK8

Compound Target IC₅₀ (nM)
Compound 22 CDK8 48.6

| Compound 46 | CDK8 | 57 |

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. nih.gov The colchicine-binding site on β-tubulin is a key target for antimitotic agents that disrupt microtubule dynamics. nih.gov Novel pyrrole-based carboxamides have been developed as potent tubulin polymerization inhibitors that target this site. mdpi.com Molecular docking studies of two such compounds, CA-61 and CA-84 , showed high binding energy within the colchicine-binding domain. mdpi.com By binding to this site, these compounds prevent the incorporation of tubulin dimers into growing microtubules, leading to microtubule depolymerization. This disruption of the microtubule network causes a robust arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells. mdpi.com These agents are of particular interest as they may be less susceptible to multi-drug resistance mechanisms compared to other classes of tubulin inhibitors. nih.gov

Signaling Pathway Modulation

The engagement of this compound derivatives with their respective enzyme and receptor targets triggers significant modulation of downstream signaling pathways.

FGFR Inhibition : By blocking the kinase activity of FGFRs, these derivatives inhibit the activation of downstream pathways critical for tumor growth and survival, such as the RAS/MAPK and PI3K/AKT pathways. This leads to reduced cell proliferation, inhibition of cell migration and invasion, and induction of apoptosis in cancer cells with aberrant FGFR signaling. rsc.org

CDK8 Inhibition : The inhibition of CDK8 by pyrrolopyridine derivatives has a profound impact on transcriptional regulation. A key outcome is the indirect inhibition of β-catenin activity, which leads to the downregulation of the WNT/β-catenin signaling pathway. nih.govacs.org This pathway is frequently hyperactivated in colorectal and other cancers. The downstream effects include cell cycle arrest in the G2/M and S phases and the suppression of oncogenic gene expression. nih.gov

Tubulin Polymerization Inhibition : The interaction with the colchicine-binding site and subsequent inhibition of tubulin polymerization directly impacts the formation of the mitotic spindle. This leads to a halt in mitosis at the G2/M checkpoint, preventing cell division. Prolonged mitotic arrest activates apoptotic pathways, leading to programmed cell death in rapidly dividing cancer cells. mdpi.com

PDE4B Inhibition : By preventing the degradation of cAMP, PDE4B inhibitors elevate intracellular cAMP levels. This increase modulates the activity of various signaling proteins, most notably PKA. In inflammatory cells, this leads to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines, thereby attenuating the inflammatory response. mdpi.com

Structure Activity Relationship Sar Studies of 5 Methyl 1h Pyrrolo 3,2 B Pyridine Analogues

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 5-methyl-1H-pyrrolo[3,2-b]pyridine analogues is profoundly influenced by the nature and position of various substituents. Research has demonstrated that modifications to this core can dramatically alter potency and selectivity towards specific biological targets, particularly protein kinases.

For instance, in the context of p38 kinase inhibition, the substituent at the 3-position of the pyrrolo[3,2-b]pyridine ring is crucial for activity. A 4-fluorophenyl group at this position has been shown to be favorable. Furthermore, the addition of a cyclopropylamido group at the 5-position of the phenyl ring attached at C3 enhances potency.

In the pursuit of Aurora kinase inhibitors, SAR studies revealed that small alkyl groups, such as a methyl group at the N1 position of the pyrrolo[3,2-b]pyridine core, are well-tolerated. The nature of the substituent at the 3-position is also a key determinant of activity, with various aryl and heteroaryl groups being explored.

The selectivity of these compounds is also highly dependent on the substitution pattern. For example, subtle changes in the substituents on the phenyl ring at the 3-position can switch the selectivity profile between different kinase families. This highlights the intricate interplay between the ligand and the amino acid residues in the active site of the target protein.

Positional Effects of Methylation on the Pyrrolo[3,2-b]pyridine Scaffold

The position of a methyl group on the pyrrolo[3,2-b]pyridine scaffold can have a significant impact on biological activity. The presence of a methyl group at the 5-position, as in the parent compound of this discussion, is often a starting point for further optimization.

Studies on various kinase inhibitors have shown that methylation at different positions can either enhance or diminish potency. For example, in a series of TrkA inhibitors, the 5-methyl group was found to be important for maintaining good cellular activity. The introduction of a methyl group at other positions, such as C2 or C7, can lead to steric clashes within the binding site of the target protein, resulting in a loss of activity.

Impact of Halogenation and Other Electron-Withdrawing/Donating Groups

The introduction of halogens and other electron-withdrawing or donating groups is a common strategy to modulate the biological activity of the this compound scaffold. These modifications can influence the electronic properties, lipophilicity, and metabolic stability of the compounds.

Halogenation, particularly with fluorine, has been widely employed in the design of pyrrolo[3,2-b]pyridine-based inhibitors. A fluorine atom can act as a hydrogen bond acceptor and can also form favorable orthogonal multipolar interactions with the protein backbone. For example, the introduction of a fluorine atom on the phenyl ring at the 3-position has been shown to enhance the potency of p38 kinase inhibitors.

The following table summarizes the effects of various substituents on the biological activity of this compound analogues.

Position Substituent Effect on Potency Target
C34-FluorophenylFavorablep38 Kinase
C3-Phenyl-C5CyclopropylamidoEnhances Potencyp38 Kinase
N1MethylWell-ToleratedAurora Kinase
C5MethylImportant for Cellular ActivityTrkA
C3-PhenylFluorineEnhances Potencyp38 Kinase

Modulation of Scaffold Activity through Nitrogen Atom Substitutions

Substitutions on the nitrogen atoms of the this compound scaffold, specifically at the N1 position of the pyrrole (B145914) ring and the N7 position of the pyridine (B92270) ring, can significantly modulate the compound's activity and properties.

The N1 position of the pyrrole ring is often a site for substitution to improve solubility and cell permeability. Small alkyl groups or polar groups can be introduced at this position to fine-tune the physicochemical properties of the molecule without disrupting key binding interactions. For instance, the introduction of a methyl group at N1 is a common strategy.

The N7 atom of the pyridine ring is a key hydrogen bond acceptor in many kinase inhibitor scaffolds. Its basicity can be modulated by substituents on the ring system. The protonation state of this nitrogen at physiological pH is crucial for its interaction with the hinge region of the kinase domain. Modifications that alter the pKa of this nitrogen can therefore have a dramatic impact on binding affinity.

Pharmacophore Elucidation and Ligand Efficiency Considerations

Ligand efficiency (LE) is a valuable metric in drug discovery for assessing the binding energy per non-hydrogen atom of a molecule. For the this compound scaffold, maintaining a high LE is a key objective during optimization. This involves making modifications that contribute significantly to the binding affinity without unduly increasing the molecular weight. Careful selection of substituents at various positions is therefore crucial for maximizing the LE and developing drug-like candidates.

Computational and Theoretical Investigations of 5 Methyl 1h Pyrrolo 3,2 B Pyridine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For 5-methyl-1H-pyrrolo[3,2-b]pyridine, molecular docking studies can be employed to screen its binding affinity against a wide array of biological targets, such as kinases, G-protein coupled receptors, and enzymes implicated in various diseases.

In studies of related pyrrolopyridine derivatives, molecular docking has been successfully used to identify potential inhibitors for targets like Janus Kinase 3 (JAK3), a crucial enzyme in immune response modulation. researchgate.netnih.gov For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been docked into the ATP-binding site of JAK3 to understand their inhibitory potential. researchgate.netnih.gov Similarly, docking studies on pyrrolopyrimidine derivatives against the epidermal growth factor receptor (EGFR) have provided insights into their anticancer activity. semanticscholar.org

A hypothetical molecular docking study of this compound against a kinase target, for example, would involve preparing the 3D structure of the compound and the target protein. The docking algorithm would then explore various binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the pyrrolopyridine core, the methyl group, and the amino acid residues of the target. The methyl group at the 5-position could potentially form favorable hydrophobic interactions within a specific sub-pocket of the active site, thereby enhancing binding affinity and selectivity compared to the unsubstituted parent molecule.

Table 1: Illustrative Molecular Docking Results for a Pyrrolopyridine Derivative against a Kinase Target

Target ProteinLigandDocking Score (kcal/mol)Interacting ResiduesInteraction Type
Kinase XPyrrolopyridine Derivative-8.5MET123Hydrogen Bond
Kinase XPyrrolopyridine DerivativeLEU78Hydrophobic
Kinase XPyrrolopyridine DerivativeVAL86Hydrophobic
Kinase XPyrrolopyridine DerivativePHE189Pi-Stacking

This table is illustrative and based on typical findings for related compounds, not specific to this compound.

Molecular Dynamics Simulations to Elucidate Binding Modes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the predicted binding pose from docking and for providing a more accurate estimation of the binding free energy.

For a complex of this compound with a target protein, an MD simulation would be initiated with the docked conformation. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a specific time, typically in the nanosecond to microsecond range. Analysis of the MD trajectory can reveal important information. nih.gov

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in its initial pose. The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein and highlight residues that are crucial for ligand binding. Furthermore, MD simulations can provide insights into the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). frontiersin.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound.

One of the key parameters obtained from quantum chemical calculations is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.govresearchgate.netrsc.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO-LUMO gap would influence its ability to participate in charge transfer interactions, which are often important for binding to biological targets. researchgate.netnih.govresearchgate.netrsc.org

Other properties that can be calculated include the molecular electrostatic potential (MEP), which shows the charge distribution on the molecule's surface and helps to predict sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide insights into the intramolecular interactions and the delocalization of electrons within the pyrrolopyridine ring system.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

These values are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

To develop a QSAR model for a series of pyrrolo[3,2-b]pyridine derivatives, including this compound, a dataset of compounds with experimentally determined biological activity (e.g., IC50 values against a specific target) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). imist.ma

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity. researchgate.net A study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK) successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. imist.maresearchgate.net Such models can reveal which structural features are important for activity. For example, a QSAR model might indicate that a methyl group at the 5-position contributes positively to the activity, suggesting that this position is a favorable site for substitution.

ADME/Tox Predictions and In Silico Screening of Derivatives

In the process of drug discovery and development, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound. In silico ADME/Tox prediction models are widely used in the early stages to filter out compounds with unfavorable pharmacokinetic or toxicity profiles, thus reducing the cost and time of drug development. mdpi.complos.orgresearchgate.net

For this compound and its virtual derivatives, a variety of ADME/Tox properties can be predicted using commercially available software or web-based tools. These predictions are based on large datasets of experimentally determined properties and use various modeling techniques.

Predicted ADME properties often include:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor prediction.

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.

Excretion: Prediction of renal clearance.

Toxicity predictions can include:

Mutagenicity: Ames test prediction.

Cardiotoxicity: hERG (human Ether-à-go-go-Related Gene) inhibition.

Hepatotoxicity: Prediction of liver injury.

Carcinogenicity.

These in silico predictions can help in the early assessment of the drug-likeness of this compound and guide the design of derivatives with improved ADME/Tox profiles. For example, if the parent compound is predicted to be a strong inhibitor of a major CYP enzyme, derivatives could be designed to mitigate this effect.

Table 3: Illustrative In Silico ADME/Tox Prediction for this compound

PropertyPredicted Value/Classification
Lipinski's Rule of 50 violations
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitionNon-inhibitor
hERG InhibitionLow risk
Ames MutagenicityNon-mutagenic

This table contains illustrative data and does not represent experimentally verified results for this compound.

Preclinical and in Vivo Efficacy Studies of 5 Methyl 1h Pyrrolo 3,2 B Pyridine Derivatives

In Vitro Cellular Assays for Pharmacological Activity (e.g., proliferation, apoptosis, enzyme inhibition)

Derivatives of the 5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold have demonstrated a wide range of pharmacological activities in various in vitro cellular assays, establishing their potential as therapeutic agents. These activities primarily revolve around the inhibition of specific enzymes and the modulation of cellular processes like proliferation and apoptosis.

One area of significant interest is their role as kinase inhibitors. For instance, certain 5-formyl-pyrrolo[3,2-b]pyridine derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov The representative compound, 10z , showed significant antiproliferative activity against hepatocellular carcinoma (HCC) cell lines such as Hep3B, JHH-7, and HuH-7, with IC50 values of 37, 32, and 94 nM, respectively. nih.gov This inhibitory action extends to both wild-type and mutant variants of FGFR4, suggesting a robust therapeutic potential. nih.gov

Similarly, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been evaluated as inhibitors of FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. tandfonline.comnih.gov Compounds 1e and 1r were found to be the most potent inhibitors against FMS kinase, with IC50 values of 60 nM and 30 nM, respectively. tandfonline.comnih.gov Compound 1r also exhibited significant antiproliferative activity against a panel of cancer cell lines, including ovarian, prostate, and breast cancer, with IC50 values ranging from 0.15 to 1.78 µM. tandfonline.comnih.gov

Another key target for these derivatives is tubulin. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, demonstrating potent antitumor activities. nih.gov The compound 10t from this series was particularly effective against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM. nih.gov Further studies revealed that 10t potently inhibited tubulin polymerization, disrupted microtubule dynamics, and induced G2/M phase cell cycle arrest and apoptosis. nih.gov

The versatility of the pyrrolopyridine scaffold is further highlighted by its application as a negative allosteric modulator (NAM) for the GluN2B subtype of the N-methyl-d-aspartate (NMDA) receptor. nih.gov Several 1H-pyrrolo[3,2-b]pyridine derivatives, including compounds 5-9 , demonstrated good binding affinities with rat Ki values below 100 nM. nih.gov

The table below summarizes the in vitro activities of selected this compound derivatives and related isomers.

Compound/DerivativeTargetAssayCell Line(s)Activity (IC50/Ki)
10z (5-formyl-pyrrolo[3,2-b]pyridine derivative)FGFR4ProliferationHep3B, JHH-7, HuH-737 nM, 32 nM, 94 nM
1e (1H-pyrrolo[3,2-c]pyridine derivative)FMS KinaseEnzyme Inhibition-60 nM
1r (1H-pyrrolo[3,2-c]pyridine derivative)FMS KinaseEnzyme Inhibition-30 nM
1r (1H-pyrrolo[3,2-c]pyridine derivative)ProliferationOvarian, Prostate, Breast Cancer0.15 - 1.78 µM
10t (1H-pyrrolo[3,2-c]pyridine derivative)TubulinProliferationHeLa, SGC-7901, MCF-70.12 - 0.21 µM
Compounds 5-9 (1H-pyrrolo[3,2-b]pyridine derivatives)GluN2BBinding Affinity-<100 nM (rat Ki)

In Vivo Animal Models for Therapeutic Efficacy (e.g., xenograft models, pain models, inflammatory models)

The promising in vitro results of this compound derivatives and their isomers have led to their evaluation in various in vivo animal models, providing crucial insights into their therapeutic efficacy.

In the realm of oncology, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant antitumor activity. For example, compound 25a , a highly selective ATM inhibitor, demonstrated synergistic antitumor efficacy when combined with irinotecan (B1672180) in HCT116 and SW620 xenograft models. nih.gov This combination resulted in tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively, positioning 25a as a potential chemosensitizer. nih.gov

The anti-inflammatory potential of pyrrolopyridine derivatives has also been explored. Pyrrolo[3,2-c]pyridine derivatives, as FMS kinase inhibitors, are considered promising candidates for anti-arthritic drugs. nih.gov The potent FMS kinase inhibitor 1r was identified as a promising candidate for future development in this area. nih.gov Additionally, other fused pyridine (B92270) derivatives have been reported to possess anti-inflammatory effects comparable to indomethacin (B1671933) in carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. nih.gov For instance, pyrimidine (B1678525) derivatives 7–9 showed ED50 values of 11.60, 8.23, and 9.47 μM, respectively, which were comparable to indomethacin (ED50 = 9.17 μM). nih.gov

In the context of pain management, new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated significant analgesic activity in the "writhing" test in mice, with some compounds showing efficacy similar to morphine. nih.gov For example, compounds 9 and 11 had ED50 values of 3.25 mg/kg and 3.67 mg/kg, respectively, compared to morphine's 2.44 mg/kg. nih.gov

The table below presents a summary of the in vivo efficacy of selected pyrrolopyridine derivatives.

Compound/DerivativeTherapeutic AreaAnimal ModelKey Findings
25a (1H-pyrrolo[2,3-b]pyridine derivative)OncologyHCT116 & SW620 XenograftsSynergistic antitumor efficacy with irinotecan (TGI of 79.3% and 95.4%). nih.gov
1r (pyrrolo[3,2-c]pyridine derivative)Inflammation-Promising candidate for anti-arthritic drugs based on FMS kinase inhibition. nih.gov
Pyrimidine derivatives 7-9 InflammationCarrageenan-induced paw edema & cotton pellet-induced granuloma (rats)Anti-inflammatory effects similar to indomethacin. nih.gov
Compound 9 (1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative)Pain"Writhing" test (mice)Potent analgesic activity (ED50 = 3.25 mg/kg). nih.gov
Compound 11 (1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative)Pain"Writhing" test (mice)Potent analgesic activity (ED50 = 3.67 mg/kg). nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound derivatives are critical for their development as therapeutic agents. Studies have focused on understanding their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo target engagement.

Several 1H-pyrrolo[3,2-b]pyridine derivatives developed as GluN2B negative allosteric modulators, such as compounds 9, 25, 30, and 34 , underwent in vivo assessment to determine their target engagement. nih.gov Despite having moderate to high projected clearance, these compounds achieved greater than 75% receptor occupancy after an oral dose of 10 mg/kg in rats. nih.gov Notably, compound 9 had an ED50 of 2.0 mg/kg for receptor occupancy. nih.gov The PK/PD studies revealed that compounds 9 and 30 had the highest plasma and brain exposures among the tested derivatives. nih.gov

In another study, a pyrido[3,4-d]pyrimidine (B3350098) derivative, compound 36 , demonstrated excellent pharmacokinetic properties in a dog PK study. acs.org At a dose of 1 mg/kg intravenously and 5 mg/kg orally, it showed 100% bioavailability, low clearance (1.2 mL/min/kg), a moderate volume of distribution (1.1 L/kg), and a half-life of 12 hours. acs.org The PK/PD analysis of compound 36 at 25 mg/kg and 50 mg/kg showed a dose-dependent suppression of MPS1 autophosphorylation, consistent with its longer half-life. acs.org

A derivative of 1H-pyrrolo[2,3-b]pyridine, compound 25a , an ATM inhibitor, exhibited excellent drug-like properties with an oral bioavailability of 147.6% in mice. nih.gov

The table below summarizes the pharmacokinetic and pharmacodynamic data for selected pyrrolopyridine derivatives.

Compound/DerivativeAnimal ModelKey PK/PD Findings
Compounds 9, 25, 30, 34 (1H-pyrrolo[3,2-b]pyridine derivatives)Rat>75% receptor occupancy at 10 mg/kg oral dose. nih.gov
Compound 9 (1H-pyrrolo[3,2-b]pyridine derivative)RatED50 for receptor occupancy was 2.0 mg/kg. nih.gov
Compound 36 (pyrido[3,4-d]pyrimidine derivative)Dog100% bioavailability, low clearance (1.2 mL/min/kg), t1/2 of 12h. acs.org
25a (1H-pyrrolo[2,3-b]pyridine derivative)MouseOral bioavailability of 147.6%. nih.gov

Metabolic Stability and Metabolite Identification in Biological Systems

The metabolic stability of this compound derivatives is a key determinant of their in vivo efficacy and duration of action. Research has focused on optimizing these compounds to reduce metabolic turnover in human and rat liver microsomes.

For a series of 1H-pyrrolo[3,2-b]pyridine GluN2B negative allosteric modulators, optimization efforts were successful in improving metabolic stability. nih.gov Compounds 9, 25, 30, and 34 showed favorable rat metabolic stability, which prompted their advancement into rat PK and receptor occupancy studies. nih.gov

In a different series of pyrido[3,4-d]pyrimidine MPS1 inhibitors, overcoming rapid metabolic turnover was a significant challenge. acs.org A key breakthrough was the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core, which significantly improved stability in human liver microsomes (HLM). acs.org Metabolite identification studies suggested that this methyl group suppressed metabolism at a distant part of the molecule, likely by altering how P450 enzymes recognize the compound. acs.org

The table below provides a summary of the metabolic stability findings for selected pyrrolopyridine derivatives.

Compound SeriesBiological SystemKey Findings on Metabolic Stability
1H-pyrrolo[3,2-b]pyridine GluN2B NAMsHuman and Rat Liver MicrosomesOptimization led to reduced metabolic turnover. nih.gov
Pyrido[3,4-d]pyrimidine MPS1 InhibitorsHuman Liver MicrosomesIntroduction of a 6-methyl group significantly improved stability by altering P450 recognition. acs.org

Receptor Occupancy Studies in Animal Models

Receptor occupancy studies are crucial for demonstrating that a drug candidate engages its intended target in vivo at therapeutically relevant concentrations. For a series of 1H-pyrrolo[3,2-b]pyridine derivatives developed as selective GluN2B negative allosteric modulators, receptor occupancy was a key measure of in vivo target engagement. nih.gov

Four compounds from this series, 9, 25, 30, and 34 , were assessed for their ability to occupy the GluN2B receptor in rats. nih.gov All four compounds demonstrated greater than 75% receptor occupancy following an oral dose of 10 mg/kg. nih.gov A dose-response experiment was conducted for compound 9 , which determined its ED50 for receptor occupancy to be 2.0 mg/kg. nih.gov Interestingly, compound 34 , despite having high clearance and low plasma exposure, exhibited robust brain exposure and was the only compound to show full receptor occupancy, which may be attributed to its superior rat Ki value. nih.gov

The table below summarizes the receptor occupancy data for the studied 1H-pyrrolo[3,2-b]pyridine derivatives.

CompoundAnimal ModelDoseReceptor OccupancyED50
9 Rat10 mg/kg (oral)>75%2.0 mg/kg
25 Rat10 mg/kg (oral)>75%Not Determined
30 Rat10 mg/kg (oral)>75%Not Determined
34 Rat10 mg/kg (oral)Full OccupancyNot Determined

Therapeutic Potential and Future Research Directions

Development of 5-methyl-1H-pyrrolo[3,2-b]pyridine-Based Therapeutics for Specific Diseases

The this compound scaffold and its broader family of pyrrolopyridines are key components in the development of targeted therapies for a range of diseases, most notably cancer and inflammatory conditions. Their primary mechanism of action often involves the modulation of protein kinase activity.

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective inhibitors of several kinases crucial in cancer progression. For instance, compounds have been designed as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). tandfonline.comnih.gov One study reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives that showed significant inhibitory activity against both wild-type FLT3 and its internal tandem duplication (ITD) mutant, which is common in AML. tandfonline.com A specific derivative, CM5, demonstrated potent inhibition of FLT3-dependent human AML cell lines. tandfonline.com

Furthermore, the pyrrolo[3,2-c]pyridine scaffold has yielded potent inhibitors of FMS kinase (CSF-1R), which is overexpressed in various cancers like ovarian, prostate, and breast cancer, as well as in inflammatory disorders such as rheumatoid arthritis. google.comnih.gov One derivative, compound 1r, was found to be a more potent and selective FMS kinase inhibitor than a previously reported lead compound, showing strong potency against a range of cancer cell lines with IC50 values between 0.15 and 1.78 µM. google.com This compound also exhibited a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts. google.com

The versatility of the pyrrolopyridine core is further highlighted by its use in developing inhibitors for other critical cancer-related kinases. For example, drugs like Vemurafenib, which contains a pyrrolo[2,3-b]pyridine scaffold, are used in cancer therapy. unifiedpatents.comnih.gov Additionally, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as immunomodulators targeting Janus kinases (JAKs), which are involved in inflammatory and immune responses. dntb.gov.ua

Strategies for Overcoming Challenges in Drug Development

Despite the therapeutic promise, the development of drugs based on the this compound scaffold faces several challenges, primarily related to off-target effects and metabolic stability.

Off-target effects can lead to unwanted side effects. A common strategy to mitigate this is to enhance the selectivity of the compound for its intended target. For example, in the development of FMS kinase inhibitors based on the pyrrolo[3,2-c]pyridine scaffold, compound 1r was tested against a panel of 40 kinases and showed significant selectivity for FMS kinase. google.com This selectivity is crucial for minimizing off-target toxicities.

Metabolic stability is another critical factor, as poor stability can lead to rapid clearance of the drug from the body, reducing its efficacy. Researchers often employ structural modifications to improve this parameter. For instance, analysis of the metabolism of a pyrazolopyridine-based c-Met inhibitor revealed that the pyrrolo[3,2-b]pyridine ring was susceptible to hydroxylation by hepatic enzymes due to its electron-rich nature. nih.gov This understanding allows medicinal chemists to design analogues with modifications at this position to block metabolic breakdown. In another study on pyrrolo[3,4-c]pyridine derivatives, the introduction of a methyl group was specifically chosen for its potential to enhance metabolic stability. nih.gov Similarly, in the development of NAMPT inhibitors with a pyrrolo[3,4-c]pyridine core, derivatives with good in vitro stability against human liver microsomes were selected for further studies. unifiedpatents.com

Exploration of Novel Biological Targets for Pyrrolo[3,2-b]pyridine Scaffolds

Research is ongoing to identify and validate new biological targets for therapeutics based on the pyrrolo[3,2-b]pyridine scaffold, expanding their potential applications beyond the well-established kinase targets.

One area of exploration is the inhibition of tubulin polymerization. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, demonstrating potent antitumor activities by disrupting microtubule dynamics. google.com One particular compound, 10t, effectively inhibited tubulin polymerization and induced G2/M phase cell cycle arrest and apoptosis in cancer cells. google.com

Another novel application is in the treatment of hearing loss. A patent has been filed for 1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives that activate Yap and inhibit Lats kinases, showing potential for the treatment of hearing loss. unifiedpatents.com The 1H-pyrrolo[2,3-b]pyridine scaffold has also been investigated for developing radical quenchers to treat diseases associated with mitochondrial dysfunction. google.com

Combination Therapies Involving this compound Derivatives

The use of this compound derivatives in combination with other therapeutic agents is a promising strategy to enhance efficacy and overcome drug resistance. While specific studies on the this compound scaffold in combination therapies are limited in the public domain, research on related pyrrolopyridine structures provides a strong rationale for this approach.

For instance, a study on 1H-pyrrolo[2,3-b]pyridine derivatives identified a highly selective ATM inhibitor, compound 25a. This compound, when combined with the chemotherapy drug irinotecan (B1672180), demonstrated synergistic antitumor efficacy in HCT116 and SW620 xenograft models. nih.gov This suggests that inhibiting key cellular pathways with a pyrrolopyridine derivative can sensitize cancer cells to the effects of conventional chemotherapy. nih.gov The general principle of combining targeted therapies, such as kinase inhibitors, with chemotherapy is a well-established approach in cancer treatment to achieve better outcomes. nih.gov

Design and Synthesis of Next-Generation Pyrrolo[3,2-b]pyridine Analogues

The continuous evolution of drug discovery relies on the design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. For the pyrrolo[3,2-b]pyridine scaffold, this involves various synthetic strategies and structural modifications.

One approach involves the rational design of derivatives based on the structure of the target protein. For example, in the development of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, a configuration-constrained strategy was used to design a series of ring-fused compounds. google.com The synthesis of these analogues often involves multi-step reaction sequences. A general method for creating 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines starts with commercially available 2-bromo-5-methylpyridine (B20793) and proceeds through several intermediates, including the formation of a 6-bromo-1H-pyrrolo[3,2-c]pyridine, followed by a Suzuki cross-coupling reaction to introduce the desired aryl groups. google.com

Another synthetic route for preparing 4-benzamidopyrrolo[3,2-c]pyridine derivatives begins with pyrrolo[2,3-b]pyridine, which undergoes a series of reactions including treatment with m-chloroperoxybenzoic acid, phosphorus oxychloride, and subsequent fusion with nitroaniline followed by benzoylation. google.com These synthetic methodologies allow for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-methyl-1H-pyrrolo[3,2-b]pyridine?

  • Methodological Answer: The compound can be synthesized via reduction of halogenated precursors. For example, 5-chloromethyl-pyrrolopyridine derivatives undergo catalytic hydrogenation or treatment with reducing agents like NaBH₄ to yield the methyl-substituted product . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids and palladium catalysts enable functionalization of the pyrrolopyridine core .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer: Structural characterization relies on ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm and methyl groups at δ 2.3–2.7 ppm), HRMS for molecular weight validation, and X-ray crystallography for definitive ring conformation . Solubility in polar aprotic solvents (e.g., DMSO) aids in spectroscopic analysis .

Q. What are the solubility and stability considerations for handling this compound?

  • Methodological Answer: The compound is typically soluble in DMSO or DMF. For long-term storage, aliquot solutions in anhydrous solvents and store at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles, which can reduce activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer:

  • Catalyst Selection: Use Pd(PPh₃)₄ for efficient cross-coupling reactions, achieving yields >90% under reflux conditions .
  • Purification: Gradient elution (e.g., DCM:MeOH 95:5 to 90:10) in silica gel chromatography minimizes impurities .
  • Temperature Control: Maintain reaction temperatures between 80–105°C to balance reaction rate and byproduct formation .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound analogs?

  • Methodological Answer:

  • Position 3 Modifications: Introducing electron-withdrawing groups (e.g., benzoyl) enhances interactions with kinase active sites, improving antiproliferative activity against cancer cell lines (IC₅₀ < 1 µM) .
  • Methyl Substitution: The 5-methyl group increases lipophilicity, improving membrane permeability compared to halogenated analogs .

Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?

  • Methodological Answer:

  • Standardized Assays: Re-evaluate activities using uniform protocols (e.g., MTT assays for cytotoxicity, kinase profiling panels) .
  • Comparative Studies: Test analogs (e.g., 5-chloro or 5-bromo derivatives) to isolate the methyl group’s contribution to activity .
  • Cell Line Variability: Use multiple cancer models (e.g., MCF-7, A549) to account for tissue-specific responses .

Q. What in vitro models are appropriate for studying the anticancer mechanisms of this compound?

  • Methodological Answer:

  • Proliferation Assays: Dose-response curves in triple-negative breast cancer (MDA-MB-231) or lung adenocarcinoma (A549) cells .
  • Apoptosis Analysis: Flow cytometry with Annexin V/PI staining to quantify cell death induction .
  • Kinase Profiling: Screen against kinase libraries (e.g., FGFR1, SGK-1) to identify molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-methyl-1H-pyrrolo[3,2-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。